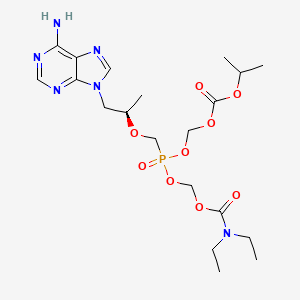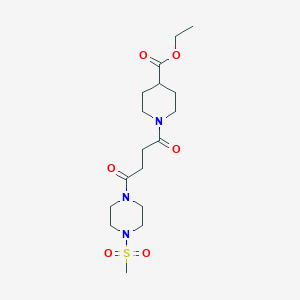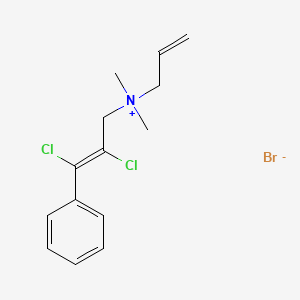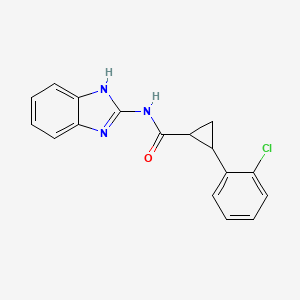
Diethylaminocarboxymethyl POC Tenofovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylaminocarboxymethyl POC Tenofovir is a synthetic compound used primarily in pharmaceutical research. It is a derivative of Tenofovir, a well-known antiviral medication used to treat HIV and hepatitis B infections. The compound is often used as a reference standard in analytical methods and quality control applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting from the basic Tenofovir structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the addition of these groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is produced under strict regulatory guidelines to ensure its suitability for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Diethylaminocarboxymethyl POC Tenofovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the Tenofovir core.
Substitution: The diethylaminocarboxymethyl and POC groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted Tenofovir compounds .
Aplicaciones Científicas De Investigación
Diethylaminocarboxymethyl POC Tenofovir has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods like HPLC and mass spectrometry.
Biology: Studied for its potential antiviral properties and interactions with biological molecules.
Medicine: Investigated for its efficacy and safety as an antiviral agent.
Industry: Used in the quality control of pharmaceutical products containing Tenofovir
Mecanismo De Acción
Diethylaminocarboxymethyl POC Tenofovir acts as a prodrug of Tenofovir. Once administered, it undergoes metabolic conversion to release Tenofovir, which then inhibits viral reverse transcriptase. This inhibition prevents the replication of viral DNA, thereby exerting its antiviral effects. The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir Disoproxil Fumarate: Another prodrug of Tenofovir with similar antiviral properties.
Tenofovir Alafenamide: A newer prodrug with improved bioavailability and safety profile.
Adefovir Dipivoxil: An antiviral compound with a similar mechanism of action but different chemical structure
Uniqueness
Diethylaminocarboxymethyl POC Tenofovir is unique due to its specific chemical modifications, which may offer advantages in terms of stability, bioavailability, and targeted delivery. These modifications can potentially enhance its efficacy and reduce side effects compared to other Tenofovir derivatives.
Propiedades
Fórmula molecular |
C20H33N6O9P |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(diethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C20H33N6O9P/c1-6-25(7-2)19(27)30-11-33-36(29,34-12-31-20(28)35-14(3)4)13-32-15(5)8-26-10-24-16-17(21)22-9-23-18(16)26/h9-10,14-15H,6-8,11-13H2,1-5H3,(H2,21,22,23)/t15-,36?/m1/s1 |
Clave InChI |
DHSVZKCBBOAHJM-DRVJNONPSA-N |
SMILES isomérico |
CCN(CC)C(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
SMILES canónico |
CCN(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4'S)-3'-(4-methoxyphenyl)-4'-(naphthalene-2-carbonyl)spiro[1H-indole-3,5'-4H-1,2-oxazole]-2-one](/img/structure/B12636419.png)

![Spiro[1-benzoxepin-2(3H),2'(3'H)-furan]-7-ol, 4,4',5,5'-tetrahydro-](/img/structure/B12636425.png)
![2-{3-heptyl-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B12636432.png)
![5-Benzyl-3-[3-(benzyloxy)propyl]-1H-pyrazole](/img/structure/B12636438.png)
![5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636443.png)



![9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine](/img/structure/B12636481.png)
![1-Methoxy-2-[(1,2,3,3,3-pentafluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B12636489.png)


![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
